6-amino-3,4-diisopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-amino-3,4-diisopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, also known as ADPP, is a heterocyclic organic compound that has attracted significant attention from the scientific community due to its potential applications in medicinal chemistry. This compound possesses a unique structure that makes it a promising candidate for drug development.
Scientific Research Applications
Corrosion Inhibition
One study demonstrated the effectiveness of pyranopyrazole derivatives as corrosion inhibitors for mild steel in HCl solutions. The derivatives, including compounds closely related to the target molecule, showed significant corrosion inhibition efficiency, attributed to their adsorption onto the metal surface, following the Langmuir adsorption isotherm. Experimental techniques such as weight loss measurement, electrochemical techniques, and theoretical studies using Density Functional Theory (DFT) supported these findings (Yadav et al., 2016).
Green Synthesis Methodologies
Research has also focused on the development of green synthesis methodologies for these compounds. For instance, sodium ascorbate was utilized as a catalyst in the eco-friendly synthesis of pyrazole derivatives, highlighting the use of water as a green medium and ethanol-water mixtures to enhance reaction efficiencies and yields (Kiyani & Bamdad, 2018). Another approach involved the use of deep eutectic solvents for the synthesis of pyrano[2,3-c]pyrazoles, offering advantages such as shorter reaction times, high yields, and the avoidance of toxic catalysts and solvents (Bhosle et al., 2016).
Biological Activities and Drug Discovery
Furthermore, these compounds have been investigated for their potential biological activities. A novel pyrano[2,3-c]pyrazole derivative exhibited anti-cancer activity by blocking the cell cycle through a p53-independent pathway, suggesting its potential as a therapeutic agent in cancer treatment (Sun et al., 2019). Another study synthesized and characterized novel derivatives, evaluating their antibacterial, anti-tuberculosis, and cytotoxicity properties, which indicated promising anti-bacterial and anti-tuberculosis activity for certain compounds (Vasava et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
6-amino-3,4-di(propan-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-6(2)9-8(5-14)12(15)18-13-10(9)11(7(3)4)16-17-13/h6-7,9H,15H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJXYZXVSLFFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=C(OC2=NNC(=C12)C(C)C)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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